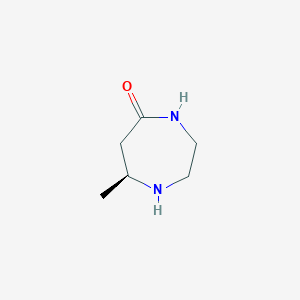

(S)-7-Methyl-1,4-diazepan-5-one

Description

Properties

IUPAC Name |

(7S)-7-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-6(9)8-3-2-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPCEVKBOAXMAH-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)NCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Resolution via Preparative HPLC

Racemic 7-methyl-1,4-diazepan-5-one is synthesized via reductive amination of 4-[(2-aminoethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one using sodium borohydride in methanol. The resulting racemate is resolved using preparative chiral HPLC with cellulose-based stationary phases, yielding (S)- and (R)-enantiomers with >99% enantiomeric excess (ee). This method, while reliable, suffers from low throughput due to high solvent consumption and column load limitations.

Cocrystallization with Tartaric Acid Derivatives

An alternative resolution strategy involves cocrystallizing racemic 7-methyl-1,4-diazepan-5-one hydrochloride with (R)-tartaric acid ethyl ester ((R)-TED). The (S)-enantiomer selectively forms a stable cocrystal, which is isolated via filtration and dissociated using aqueous sodium bicarbonate. This method achieves 98% ee with a 40% yield, offering scalability advantages over HPLC.

Table 1: Chiral Resolution Methods Comparison

| Method | Resolution Agent | ee (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| Preparative HPLC | Cellulose-based CSP | >99 | 30 | Low |

| Cocrystallization | (R)-TED | 98 | 40 | High |

Enzymatic Asymmetric Synthesis

Imine Reductase (IRED)-Catalyzed Reductive Amination

Chiral 1,4-diazepanes are synthesized via intramolecular asymmetric reductive amination of 5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursors using IREDs. The (S)-selective IRED from Micromonospora echinaurantiaca (IR25) achieves 99% ee with a catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) of 0.962 s<sup>−1</sup> mM<sup>−1</sup>. Saturation mutagenesis of the Leishmania major IRED (Y194F/D232H mutant) enhances catalytic efficiency 61-fold, enabling gram-scale synthesis.

Amine Transaminase (ATA)-Mediated Cyclization

Amine transaminases convert N-(2-oxopropyl) amino acid esters to enantiopure amines, which spontaneously cyclize into (S)-7-methyl-1,4-diazepan-5-one. Using Rhodococcus sp. ATA, the reaction proceeds in aqueous buffer (pH 7.5, 30°C) with 70–90% yield and >99% ee.

Table 2: Biocatalytic Synthesis Parameters

Microwave-Assisted Synthesis

Microwave irradiation accelerates the conversion of 2,6-diphenylpiperidin-4-ones to 3-alkyl-1,4-diazepan-5-ones using NaHSO<sub>4</sub>-SiO<sub>2</sub> as a catalyst. While this method achieves 98% yield in 2–5 minutes, it produces racemic mixtures, necessitating downstream resolution.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Evaluation

Biocatalytic methods outperform resolution-based approaches in sustainability and scalability, though resolution remains critical for high-purity demands.

Chemical Reactions Analysis

(S)-7-Methyl-1,4-diazepan-5-one: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as chromium(VI) oxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amide or amine groups using suitable nucleophiles and reaction conditions.

Common Reagents and Conditions:

Oxidation: Chromium(VI) oxide, potassium permanganate, acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, inert atmosphere.

Substitution: Nucleophiles such as amines, alcohols, or halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

(S)-7-Methyl-1,4-diazepan-5-one: has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules and cellular processes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for neurological disorders or as a precursor for pharmaceuticals.

Industry: The compound can be utilized in the production of specialty chemicals, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism by which (S)-7-Methyl-1,4-diazepan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (S)-7-Methyl-1,4-diazepan-5-one with analogous diazepan-5-one derivatives, emphasizing substituent effects, biological activities, and crystallographic findings:

Key Findings:

Substituent Effects on Bioactivity :

- Phenyl-substituted derivatives (e.g., 2,7-diphenyl) demonstrate enhanced binding to viral polymerases, attributed to hydrophobic interactions with active-site residues .

- Methyl or ethyl groups at the 3-position improve metabolic stability but reduce solubility compared to polar substituents .

Hydrogen Bonding and Crystal Packing :

- N–H···O hydrogen bonds are common in diazepan-5-ones, driving dimerization (e.g., in t-3,t-6-dimethyl derivatives) .

- Methoxy groups in t-3-ethyl derivatives promote extended crystal lattices via C–H···O interactions .

Stereochemical Influence :

- The (S)-configuration in 7-methyl derivatives may confer selectivity in chiral environments, though experimental validation is pending .

Synthetic Accessibility :

- Schmidt rearrangements and palladium-catalyzed decarboxylative allylic alkylations are preferred methods for synthesizing substituted diazepan-5-ones .

Q & A

Q. Basic Characterization

Q. Advanced Analysis

- Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) data (e.g., CCS = 124.5 Ų for [M+H]) can validate molecular geometry against computational predictions ().

- DFT Calculations : Optimized molecular geometry using B3LYP/6-31G(d) basis sets provides bond lengths and angles consistent with X-ray crystallography data (e.g., C=O bond ~1.22 Å) .

What computational strategies are effective for predicting the biological activity of this compound derivatives?

Q. Advanced Methodology

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with targets like GABA receptors. For example, docking scores (ΔG ≤ −7.0 kcal/mol) correlate with experimental IC values in enzyme inhibition assays .

- 3D-QSAR : Comparative molecular field analysis (CoMFA) models based on substituent effects (e.g., electron-withdrawing groups at C7) predict enhanced bioactivity .

How does the diazepanone scaffold influence chemical reactivity, and what functionalization strategies are viable for SAR studies?

Basic Reactivity

The ketone group undergoes nucleophilic addition (e.g., Grignard reagents), while the secondary amine participates in acylation or alkylation. For example:

Q. Advanced Functionalization

- Suzuki Coupling : Introduce aryl groups at the C7 position using Pd catalysts to explore π-π stacking interactions in receptor binding .

What experimental designs are recommended for evaluating the pharmacological activity of this compound analogs?

Q. Basic In Vitro Assays

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7) with dose-response curves (IC values). Compare to controls like Olaparib (IC = 57.3 µM vs. 18 µM for diazepanone analogs) .

- Enzyme Inhibition : Fluorescence-based assays for enzymes like phospholipase A2, using Michaelis-Menten kinetics to determine K values .

Q. Advanced Mechanistic Studies

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and Western blotting for caspase-3/9 activation .

- Metabolic Stability : Liver microsome assays (e.g., t > 60 min indicates favorable pharmacokinetics) .

How should researchers address contradictions in reported biological activity data for diazepanone derivatives?

Q. Methodological Considerations

- Standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).

- Structural Verification : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray or NOESY) to rule out batch variability .

- Meta-Analysis : Use tools like Forest plots to statistically reconcile IC discrepancies across studies .

What crystallographic techniques are critical for analyzing the conformational flexibility of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.